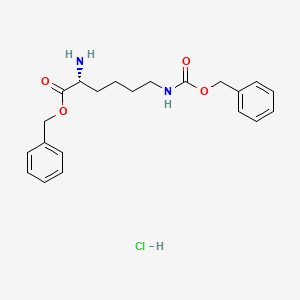
4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C18H17FN2O3S2 and a molecular weight of 392.46. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecule consists of a thiophene ring attached to a pyridine ring via a methylene bridge. The pyridine ring is further connected to a benzenesulfonamide moiety. The benzene ring carries an ethoxy group and a fluorine atom.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The compound’s structural features, including the fluoro and sulfonamide moieties, make it an interesting candidate for drug design. Researchers can explore its potential as a lead compound for developing novel pharmaceuticals. For instance, modifications to its core structure could yield potent inhibitors targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, or metabolic disorders .
Anti-Inflammatory and Analgesic Agents
Given its sulfonamide group, this compound might exhibit anti-inflammatory and analgesic properties. Researchers could investigate its effects on inflammatory pathways, pain modulation, and potential applications in managing chronic pain conditions .
Antifibrotic Agents
The thiophene and pyridine moieties suggest potential antifibrotic activity. Investigating its effects on fibroblast proliferation, collagen deposition, and tissue remodeling could lead to insights for treating fibrotic diseases, such as liver fibrosis or pulmonary fibrosis .
Radical Chemistry and Synthetic Methods
The radical approach used for protodeboronation of alkyl boronic esters (as seen in this compound) is valuable in synthetic chemistry. Researchers can explore its use in other transformations, such as alkene hydromethylation or C–C bond-forming reactions. This compound’s stability and reactivity profile could inspire new synthetic methodologies .
Agrochemicals and Pest Control
Fluorinated compounds often find applications in agrochemicals due to their bioactivity and stability. Researchers might investigate whether this compound exhibits pesticidal or herbicidal properties. Its unique structure could lead to the development of environmentally friendly alternatives for crop protection.
Material Science and Functional Materials
The combination of fluoro, thiophene, and pyridine groups suggests potential applications in material science. Researchers could explore its use as a building block for functional materials, such as conducting polymers, sensors, or optoelectronic devices. Its stability and electronic properties make it intriguing for various material applications .
Direcciones Futuras
The future directions for this compound could involve further exploration of its therapeutic properties given the known biological activity of thiophene derivatives . Additionally, development of more efficient synthesis methods, particularly involving the protodeboronation of pinacol boronic esters, could be a valuable area of research .
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-2-24-18-4-3-15(10-16(18)19)26(22,23)21-11-13-5-7-20-17(9-13)14-6-8-25-12-14/h3-10,12,21H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPGMXYTAYKXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2757877.png)
![3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B2757878.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2757879.png)
![Ethyl 5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2757880.png)
![1-[(4-Methylphenyl)methyl]-2-propylbenzimidazole](/img/structure/B2757883.png)

![ethyl 2-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2757886.png)

![8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2757894.png)
![(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2757896.png)

![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide](/img/structure/B2757898.png)
![2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2757899.png)
![5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2757900.png)